3-Fluor-4-methoxybenzylamin-Hydrochlorid

Übersicht

Beschreibung

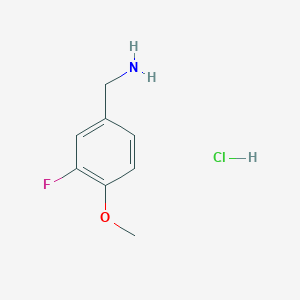

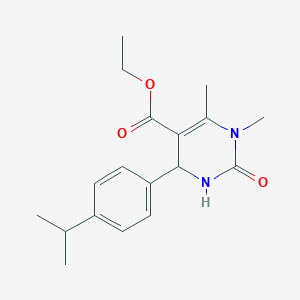

3-Fluoro-4-methoxybenzylamine hydrochloride, also known as Fmoc-3-fluoro-4-methoxybenzylamine hydrochloride, is a chemical compound that belongs to the class of amines. It is widely used in the synthesis of peptides and proteins due to its unique properties. It is a fine chemical that can be used as a building block in research, as a reagent in the synthesis of complex compounds, and as a versatile scaffold for the synthesis of natural products .

Molecular Structure Analysis

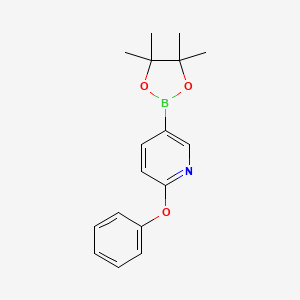

The molecular formula of 3-Fluoro-4-methoxybenzylamine hydrochloride is C8H10FNO . The molecular weight is 155.17 g/mol .Wissenschaftliche Forschungsanwendungen

Organische Synthese

3-Fluor-4-methoxybenzylamin-Hydrochlorid: ist ein wertvoller Baustein in der organischen Synthese. Seine einzigartige Struktur ermöglicht es ihm, als Zwischenprodukt bei der Synthese komplexer organischer Moleküle zu fungieren. Beispielsweise kann es verwendet werden, um die 3-Fluor-4-methoxyphenyl-Einheit in größere Moleküle einzuführen, was ein häufiges Fragment in Arzneimitteln ist, da es die metabolische Stabilität verbessern und die Bindungsaffinität zu biologischen Zielmolekülen erhöhen kann .

Medizinische Chemie

In der medizinischen Chemie findet diese Verbindung Anwendung bei der Entwicklung von Arzneimittelkandidaten. Die geringe Größe und die hohe Elektronegativität des Fluoratoms machen es zu einem idealen Kandidaten zur Verbesserung der biologischen Aktivität von Arzneimitteln. Darüber hinaus kann die Methoxygruppe ein strategischer Substituent sein, der die pharmakokinetischen Eigenschaften von Medikamenten beeinflusst .

Safety and Hazards

3-Fluoro-4-methoxybenzylamine hydrochloride is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . It should be stored in a well-ventilated place and kept in a tightly closed container .

Biochemische Analyse

Biochemical Properties

3-Fluoro-4-methoxybenzylamine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it may act as a substrate or inhibitor for enzymes involved in amine metabolism, such as monoamine oxidases. These interactions can alter the activity of these enzymes, leading to changes in the levels of neurotransmitters and other biologically active amines .

Cellular Effects

The effects of 3-Fluoro-4-methoxybenzylamine hydrochloride on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, by interacting with specific receptors or enzymes, it can modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it may affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell survival and growth .

Molecular Mechanism

At the molecular level, 3-Fluoro-4-methoxybenzylamine hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, altering their activity. For instance, it may inhibit the activity of monoamine oxidases, leading to increased levels of neurotransmitters like serotonin and dopamine. This inhibition can result in altered neurotransmission and changes in mood and behavior. Additionally, it may influence gene expression by modulating transcription factors or epigenetic modifications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Fluoro-4-methoxybenzylamine hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time when exposed to light or air. Long-term exposure to 3-Fluoro-4-methoxybenzylamine hydrochloride can lead to cumulative effects on cellular processes, such as prolonged inhibition of enzyme activity or sustained changes in gene expression .

Dosage Effects in Animal Models

The effects of 3-Fluoro-4-methoxybenzylamine hydrochloride vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes. For instance, high doses may result in toxic effects, such as oxidative stress or apoptosis, due to excessive inhibition of critical enzymes or disruption of cellular homeostasis. Threshold effects are often observed, where a specific dosage level triggers a marked change in biological activity.

Metabolic Pathways

3-Fluoro-4-methoxybenzylamine hydrochloride is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have distinct biological activities. These metabolic transformations can affect the compound’s efficacy and toxicity. Additionally, it may influence metabolic flux by altering the activity of key enzymes in metabolic pathways, leading to changes in the levels of metabolites and overall cellular metabolism.

Transport and Distribution

The transport and distribution of 3-Fluoro-4-methoxybenzylamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into cells via amino acid transporters and distributed to organelles such as the mitochondria or endoplasmic reticulum. These localization patterns can influence its biological activity and interactions with other biomolecules .

Subcellular Localization

The subcellular localization of 3-Fluoro-4-methoxybenzylamine hydrochloride is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be targeted to the nucleus, where it can modulate gene expression by interacting with transcription factors or chromatin .

Eigenschaften

IUPAC Name |

(3-fluoro-4-methoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO.ClH/c1-11-8-3-2-6(5-10)4-7(8)9;/h2-4H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAIPBARGYTYLHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247570-27-0 | |

| Record name | (3-fluoro-4-methoxyphenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(3-Chlorophenyl)oxan-4-yl]methanamine](/img/structure/B1358599.png)

![[1-(3-Fluorobenzyl)piperidin-4-yl]methylamine](/img/structure/B1358601.png)

![1-[5-(2-Chlorophenyl)-2-furyl]methanamine](/img/structure/B1358607.png)

![4-[(2-methoxyphenyl)methyl]-1-{[(4-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B1358614.png)

![4,7-Dichlorobenzo[b]thiophene](/img/structure/B1358624.png)